Disulfide, bis(2-bromoethyl)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

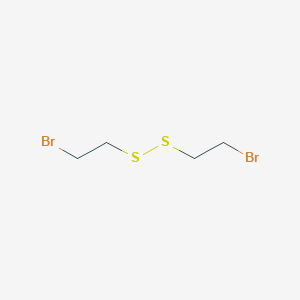

Disulfide, bis(2-bromoethyl), also known as 1,2-bis(2-bromoethyl)disulfane, is a chemical compound with the molecular formula C4H8Br2S2 . It is a derivative of disulfide and has potential applications in various fields of chemistry .

Synthesis Analysis

The synthesis of derivatives of bis(2-bromoethyl) sulfide involves the reaction of bis(2-bromoethyl) sulfide with thiolates . Two approaches are followed based on the method of generation of thiols. In the first approach, ligands with methyl and ethyl substituents were synthesized from bis(2-bromoethyl) sulfide and thiolate ions generated by reductive cleavage of the S–S bond in the corresponding diorganyl disulfides under basic conditions .

Chemical Reactions Analysis

Disulfide, bis(2-bromoethyl) can participate in various chemical reactions. For instance, it can react with another thiol to form an unsymmetrical disulfide in a one-pot sequence without the need for toxic and harsh oxidizing agents .

Physical And Chemical Properties Analysis

Disulfide, bis(2-bromoethyl) has a molecular weight of 280.04 g/mol . It has a melting point of 24-25 °C and a boiling point of 103-106 °C under specific pressure conditions .

Wissenschaftliche Forschungsanwendungen

Synthesis of Multidentate Chalcogen-Containing Ligands

Specific Scientific Field

Organic Chemistry

Summary of the Application

Derivatives of bis(2-bromoethyl) sulfide of the general formula (RSCH2CH2)2S, where R = Me, Et, Pr, i-Pr, Bu, i-Bu, t-Bu, C6H13, Cy, Ph, and Bn, were synthesized and characterized . These compounds are potential electron-donating multidentate ligands that are promising for the preparation of coordination compounds and as components of catalytic systems for catalytic transformations of ethylene .

Methods of Application or Experimental Procedures

Two approaches were followed for the synthesis of multidentate SSS ligands based on the reaction of bis(2-bromoethyl) sulfide with thiolates . The first approach involved the synthesis of ligands with methyl and ethyl substituents from bis(2-bromoethyl) sulfide and thiolate ions generated by reductive cleavage of the corresponding diorganyl disulfides under basic conditions . The second approach involved the synthesis of other derivatives by direct reaction of bis(2-bromoethyl) sulfide with potassium thiolates generated in situ from the corresponding thiols in alcohol or aqueous alcohol .

Results or Outcomes

The synthesized compounds were characterized by IR and 1H and 13C NMR spectra . The compounds showed potential as electron-donating multidentate ligands, promising for the preparation of coordination compounds and as components of catalytic systems for catalytic transformations of ethylene .

Synthesis of Heterocyclic and Crown Ether

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

Bis(2-bromoethyl) ether is used for the synthesis of heterocyclic and crown ether . It is also used as a pharmaceutical intermediate .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures were not detailed in the source .

Results or Outcomes

The outcomes of the application were not detailed in the source .

Synthesis of Linkers

Specific Scientific Field

Chemical Synthesis

Summary of the Application

“Disulfide, bis(2-bromoethyl)” is used in the synthesis of various linkers . These linkers can be used in a variety of chemical reactions, including the formation of complex molecules .

Results or Outcomes

Synthesis of Heterocyclic and Crown Ether

Summary of the Application

“Disulfide, bis(2-bromoethyl)” is used for the synthesis of heterocyclic and crown ether . It is also used as a pharmaceutical intermediate .

Safety And Hazards

Eigenschaften

IUPAC Name |

1-bromo-2-(2-bromoethyldisulfanyl)ethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Br2S2/c5-1-3-7-8-4-2-6/h1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQCWLWJBICEQQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)SSCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Br2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90341318 |

Source

|

| Record name | Disulfide, bis(2-bromoethyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Disulfide, bis(2-bromoethyl) | |

CAS RN |

1002-40-0 |

Source

|

| Record name | Disulfide, bis(2-bromoethyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.